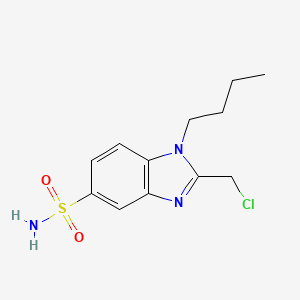

1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide

カタログ番号 B2530078

CAS番号:

851398-72-6

分子量: 301.79

InChIキー: LSGNYXUGRRBBCW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide” is a benzimidazole derivative. Benzimidazoles are a class of organic compounds that are heterocyclic with two nitrogen atoms in the ring . They are important in a variety of fields, including pharmaceuticals, agrochemicals, and dyes .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzimidazole core, with a butyl group and a chloromethyl group attached at the 1 and 2 positions, respectively, and a sulfonamide group at the 5 position .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . The specific reactions that this compound would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, benzimidazoles are generally solid at room temperature and have a high melting point . They are also generally soluble in common organic solvents .科学的研究の応用

Antimicrobial Activity

- Sulfonamides and Sulfinyl Derivatives : New substituted sulfonamides, obtained by reacting with (2-chloromethyl)benzimidazole, showed antimicrobial activity, as researched by Abdel-Motaal and Raslan (2014) in their study published in the European Journal of Chemistry (Abdel-Motaal & Raslan, 2014).

- Metal Complexes of Benzimidazole Derived Sulfonamide : Ashraf et al. (2016) synthesized metal complexes with benzimidazole derived sulfonamides and assessed their antimicrobial activity, as detailed in Inorganica Chimica Acta (Ashraf et al., 2016).

- Synthesis of Antistaphylococcal Sulfonamides : Püsküllü, Yıldız, and Göker (2009) evaluated the antibacterial activity of N-substituted-1H-benzimidazole-sulfonamides against Staphylococcus aureus, with certain compounds showing low MIC values, as found in the Archiv der Pharmazie (Püsküllü et al., 2009).

Molecular Binding Studies

- Binding Study with Bovine Serum Albumin : Jun, Mayer, Himel, and Luzzi (1971) used N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin, as reported in the Journal of Pharmaceutical Sciences (Jun et al., 1971).

Synthesis and Characterization

- Synthesis of Novel Alkyl-2n-butyl-Benzimidazole Sulphonates : Kaur (2010) synthesized a series of Alkyl-2n-butyl-1-[4'(2''-Carboxyphenyl-1''-yl) benzyl] benzimidazole-5-sulphonates and characterized them, as detailed in the International Journal of Pharmaceutical & Biological Archive (Kaur, 2010).

Sulfonamidation and Chemical Synthesis

- Ionic Liquid Enabled Sulfamoylation of Arenes : Naik, Harjani, Nara, and Salunkhe (2004) reported on the use of ionic liquids for the synthesis of aromatic sulfonamides, in Tetrahedron Letters (Naik et al., 2004).

- Friedel-Crafts Sulfonylation in Ionic Liquids : Nara, Harjani, and Salunkhe (2001) explored the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation, as described in The Journal of Organic Chemistry (Nara et al., 2001).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-butyl-2-(chloromethyl)benzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2S/c1-2-3-6-16-11-5-4-9(19(14,17)18)7-10(11)15-12(16)8-13/h4-5,7H,2-3,6,8H2,1H3,(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGNYXUGRRBBCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

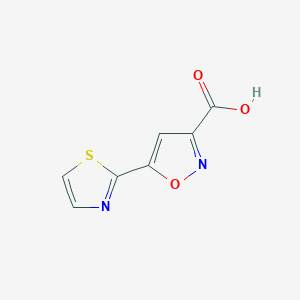

5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

50533-97-6; 933759-69-4

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2529998.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide](/img/structure/B2529999.png)

![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530005.png)

![1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2530007.png)

![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)

![2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530017.png)